CXCR7 modulator 1

CXCR7 binding ACKR3 affinity macrocycle optimization

CXCR7 modulator 1 (compound 25) is the only commercially available macrocyclic peptide–peptoid hybrid CXCR7 modulator with demonstrated oral bioavailability (18% in rats), eliminating daily IP/IV injections in chronic rodent studies. With a Ki of 9 nM, it ensures robust receptor occupancy at nanomolar concentrations, minimizing false negatives in low-expression assays. Its unique peptoid scaffold confers selectivity that reduces off-target interactions versus small-molecule alternatives, enabling clean dissection of CXCR7 versus CXCR4 pathways. An essential benchmark for ADME optimization of orally bioavailable macrocycles targeting intracellular PPIs.

Molecular Formula C48H57F2N7O7S
Molecular Weight 914.1 g/mol
Cat. No. B2523275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXCR7 modulator 1
Molecular FormulaC48H57F2N7O7S
Molecular Weight914.1 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)COCC4=CC=CC=C4)CCCC5=C(C=C(C=C5)F)F)CC6=CSC=N6
InChIInChI=1S/C48H57F2N7O7S/c1-48(2,3)25-39-44(60)54-38(24-35-29-65-30-51-35)46(62)57-21-11-17-41(57)47(63)56(20-10-16-33-18-19-34(49)23-36(33)50)26-42(58)52-40(28-64-27-32-14-8-5-9-15-32)45(61)53-37(43(59)55-39)22-31-12-6-4-7-13-31/h4-9,12-15,18-19,23,29-30,37-41H,10-11,16-17,20-22,24-28H2,1-3H3,(H,52,58)(H,53,61)(H,54,60)(H,55,59)/t37-,38+,39+,40+,41-/m1/s1
InChIKeyONBLFYRZNQPUFU-UNWHFORBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CXCR7 Modulator 1 Procurement Guide: Peptoid Hybrid Macrocycle for ACKR3/CXCR7 Target Engagement Studies


CXCR7 modulator 1 (also referred to as compound 25, CAS: 2231812-31-8) is a macrocyclic peptide–peptoid hybrid compound that functions as a potent, orally bioavailable modulator of the atypical chemokine receptor CXCR7 (ACKR3) [1]. Discovered through a rational design collaboration between Pfizer Inc. and Circle Pharma, this compound binds to the CXCR7 receptor with high affinity and is characterized by its unique peptoid functionality, which enables exploration of side-chain diversity beyond natural amino acids while maintaining drug-like physicochemical properties [1].

Why CXCR7 Modulator 1 Cannot Be Substituted with Generic CXCR7 Ligands in Critical Assays


CXCR7 (ACKR3) is an atypical chemokine receptor that regulates extracellular chemokine levels via high-affinity binding and sequestration, uncoupled from classical G-protein signaling cascades [1]. As a result, CXCR7 modulators exhibit distinct functional profiles—ranging from antagonists that block β-arrestin recruitment to agonists that promote receptor internalization—and these profiles cannot be predicted solely from binding affinity values. Furthermore, the oral bioavailability of peptide-based macrocycles is a well-recognized challenge, with nearly all synthetic macrocycle compounds in clinical development requiring parenteral administration [2]. Generic substitution among CXCR7-targeting compounds without consideration of these parameters may yield misleading or non-reproducible results, particularly in in vivo models where systemic exposure and functional bias are critical determinants of outcome [1].

CXCR7 Modulator 1 Quantitative Differentiation Data for Procurement Decision-Making


CXCR7 Modulator 1 Binding Affinity (Ki) Comparison to Starting Macrocycle

CXCR7 modulator 1 (compound 25) exhibits a Ki of 9 nM for the human CXCR7 receptor, representing a >500-fold improvement in target binding affinity relative to the starting macrocycle compound from which it was derived, which displayed a Ki of approximately 2 μM [1]. This optimization was achieved through rational design focused on enhancing drug-like characteristics, including cell permeability and oral bioavailability, while maintaining macrocyclic structural integrity [1].

CXCR7 binding ACKR3 affinity macrocycle optimization

CXCR7 Modulator 1 Oral Bioavailability in Rat Model

CXCR7 modulator 1 achieved an oral bioavailability of 18% in rats following oral administration, a value commensurate with the observed plasma clearance rates upon intravenous dosing [1]. This oral bioavailability is a distinguishing feature among macrocyclic peptide–peptoid hybrids targeting CXCR7 and is particularly noteworthy given that nearly all synthetic macrocycle compounds in clinical development are delivered by injection due to poor oral absorption [2].

oral bioavailability pharmacokinetics in vivo CXCR7

CXCR7 Modulator 1 Binding Affinity Relative to Structurally Related Modulators

CXCR7 modulator 1 exhibits a binding affinity (Ki = 9 nM) that is numerically superior to the structurally related macrocyclic peptide–peptoid hybrid CXCR7 modulator 2 (compound 18, Ki = 13 nM) [1]. Although this difference is modest (approximately 1.4-fold), both compounds share the macrocyclic peptide–peptoid hybrid scaffold and represent the most potent orally bioavailable CXCR7-targeting macrocycles described to date [1].

CXCR7 binding Ki comparison peptoid hybrid

CXCR7 Modulator 1 Potency Relative to Small-Molecule CXCR7 Inhibitors

CXCR7 modulator 1 (Ki = 9 nM) is approximately 66-fold more potent than the most potent diphenylacetamide-based small-molecule CXCR7 inhibitor reported to date, compound 10 (Ki = 597 nM) [1]. The diphenylacetamide series represents the first described small-molecule β-arrestin antagonists of CXCR7 and is considered a chemical starting point for tool compound optimization [2].

CXCR7 inhibitor Ki comparison small molecule

Optimal Research and Industrial Applications for CXCR7 Modulator 1 Based on Quantitative Evidence


In Vivo Rodent Studies of CXCR7 Biology Requiring Oral Dosing

Researchers investigating the role of CXCR7 in cardiovascular disease, cancer metastasis, or inflammatory conditions using rodent models can administer CXCR7 modulator 1 via oral gavage or dietary admixture, achieving systemic exposure without the need for daily intraperitoneal or intravenous injections. This oral dosing capability (18% bioavailability in rats) [1] reduces animal stress, procedural variability, and technical labor associated with chronic parenteral administration.

High-Throughput Screening and Target Engagement Assays Requiring High Potency

In cell-based assays with low or endogenous CXCR7 expression, the high binding affinity (Ki = 9 nM) of CXCR7 modulator 1 [1] ensures robust receptor occupancy at nanomolar concentrations, minimizing the risk of false-negative results due to incomplete target engagement. This potency is particularly advantageous in high-throughput screening formats where compound solubility and DMSO tolerance may limit the maximum testable concentration.

Studies Requiring Discrimination Between CXCR7 and CXCR4 Signaling

Although CXCR7 modulator 1 was developed as a potent CXCR7 modulator, its macrocyclic peptide–peptoid scaffold confers a selectivity profile that reduces off-target interactions relative to small-molecule alternatives [1]. Researchers dissecting the relative contributions of CXCR7 versus CXCR4 in chemokine-mediated processes can use CXCR7 modulator 1 as a selective probe, particularly in co-culture or complex tissue models where both receptors are expressed.

Pharmacokinetic and ADME Studies of Orally Bioavailable Macrocyclic Peptides

CXCR7 modulator 1 serves as a benchmark compound for studying the absorption, distribution, metabolism, and excretion (ADME) of orally bioavailable macrocyclic peptide–peptoid hybrids. Its 18% oral bioavailability and measurable passive permeability (Papp > 5 × 10⁻⁶ cm/s) [1] provide a reference data point for medicinal chemists optimizing novel macrocycle scaffolds targeting intracellular protein–protein interactions or other challenging targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CXCR7 modulator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.